

# Nitromethane: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Nitromethane

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This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **nitromethane** ( $\text{CH}_3\text{NO}_2$ ), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the safe handling and use of this versatile chemical.

## Core Chemical and Physical Properties

**Nitromethane** is the simplest organic nitro compound, presenting as a colorless, oily liquid with a characteristically strong, disagreeable odor.[1][2] It is a highly polar, aprotic solvent with a boiling point of 101.2 °C and a melting point of -29 °C.[1][2][3][4][5][6] Its high polarity makes it a useful solvent for a variety of industrial applications, including as a reaction medium, in extractions, and as a cleaning solvent.[3] **Nitromethane** is also a key intermediate in organic synthesis, particularly in the manufacturing of pesticides, explosives, fibers, and coatings.[3]

## Physical and Chemical Identifiers

Identifier	Value
IUPAC Name	nitromethane
CAS Number	75-52-5
Molecular Formula	CH <sub>3</sub> NO <sub>2</sub>
Molecular Weight	61.04 g/mol [1][7][8]
InChI	InChI=1S/CH3NO2/c1-2(3)4/h1H3[1]
InChIKey	LYGJENNIWJXYER-UHFFFAOYSA-N[1]
SMILES	C--INVALID-LINK--[O-][1]

## Physical Properties

Property	Value
Appearance	Colorless, oily liquid[1][2][7]
Odor	Strong, disagreeable[1][2]
Boiling Point	101.2 °C (at 760 mmHg)[2][4][5][6][7]
Melting Point	-29 °C[2][4][5][6][7][8]
Density	1.1371 g/cm <sup>3</sup> (at 20 °C)[8]
Vapor Pressure	27.8 mmHg (at 20 °C)[3][7]
Vapor Density	2.11 (relative to air)[5][6][7]
Flash Point	95 °F (35 °C)[1][2][7]
Autoignition Temperature	785 °F (418 °C)[7]
Refractive Index	1.382 (at 20°C, nD)[2][4][5][6]

## Solubility Data

Solvent	Solubility
Water	approx. 10 g/100 mL[3]
Diethyl Ether	Miscible[3]
Acetone	Miscible[3]
Ethanol	Miscible[3]
Methanol	Miscible[3]

## Thermodynamic Properties

Property	Value
Standard Enthalpy of Formation (liquid)	-112 kJ/mol[9]
Standard Enthalpy of Formation (gas)	-80.8 kJ/mol[9]
Enthalpy of Combustion (liquid)	-709 kJ/mol[9]
Standard Molar Entropy (liquid)	171.9 J/(mol·K)[9]
Standard Molar Entropy (gas)	282.9 J/(mol·K)[9]
Heat Capacity (liquid, $c_p$ )	106.6 J/(mol·K)[9]
Heat Capacity (gas, $c_p$ )	55.5 J/(mol·K) (at 25 °C)[9]

## Safety and Handling

**Nitromethane** is a flammable liquid and a dangerous fire and explosion hazard.[10] It can decompose explosively if heated or subjected to strong shock, especially when contaminated with acids, bases, or certain metal oxides.[7] It is moderately toxic and can cause irritation to the skin, eyes, and respiratory tract.[1][11] Inhalation of high concentrations can lead to central nervous system depression, nausea, and dizziness.[2][10][12] **Nitromethane** is also a suspected carcinogen based on animal studies.[1][10][12]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling **nitromethane**. [11][13] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Storage: Store **nitromethane** in a cool, dry, well-ventilated area away from heat, sparks, and open flames.<sup>[11][12][13]</sup> It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.<sup>[10][11][13]</sup>

## Experimental Protocols

### Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of **nitromethane** and identifying potential impurities.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended. For enhanced selectivity, a tandem mass spectrometer (MS/MS) can be used.<sup>[1]</sup>
- Column: A capillary column suitable for polar compounds, such as a DB-VRX or equivalent, is appropriate. A typical column dimension is 40 m length x 180 µm internal diameter x 1.0 µm film thickness.<sup>[1]</sup>
- Carrier Gas: High-purity helium is a suitable carrier gas.<sup>[1]</sup>
- Oven Program: An initial oven temperature of 30 °C, ramped to 80 °C at 15 °C/min, then to 230 °C at 100 °C/min, and held for 5 minutes is a representative program.<sup>[1]</sup>
- Injection: A split injection is typically used. The injection volume will depend on the concentration of the sample.
- Detection: For FID, the detector temperature should be set appropriately. For MS, electron ionization at -40 eV can be used, with the source and quadrupoles heated to 230 °C and 150 °C, respectively.<sup>[1]</sup>
- Sample Preparation: Dilute the **nitromethane** sample in a suitable solvent, such as methanol or ethyl acetate.<sup>[10]</sup> An internal standard (e.g., **nitromethane-d<sub>3</sub>**) can be used for accurate quantification.<sup>[1]</sup>

- Analysis: The purity is determined by comparing the peak area of **nitromethane** to the total area of all peaks in the chromatogram. Impurities can be identified by their retention times and mass spectra.

## Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the identity of **nitromethane** by identifying its characteristic functional groups.

Methodology:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of liquid **nitromethane** can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of **nitromethane** in a suitable IR-transparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.
- Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Analysis: The resulting spectrum should be compared to a reference spectrum of **nitromethane**. Key characteristic peaks for **nitromethane** include strong absorptions corresponding to the N-O stretching vibrations of the nitro group.

## Quantification by UV-Vis Spectroscopy

While not as specific as GC, UV-Vis spectroscopy can be used for the quantitative analysis of **nitromethane** in solution, particularly for determining its concentration.

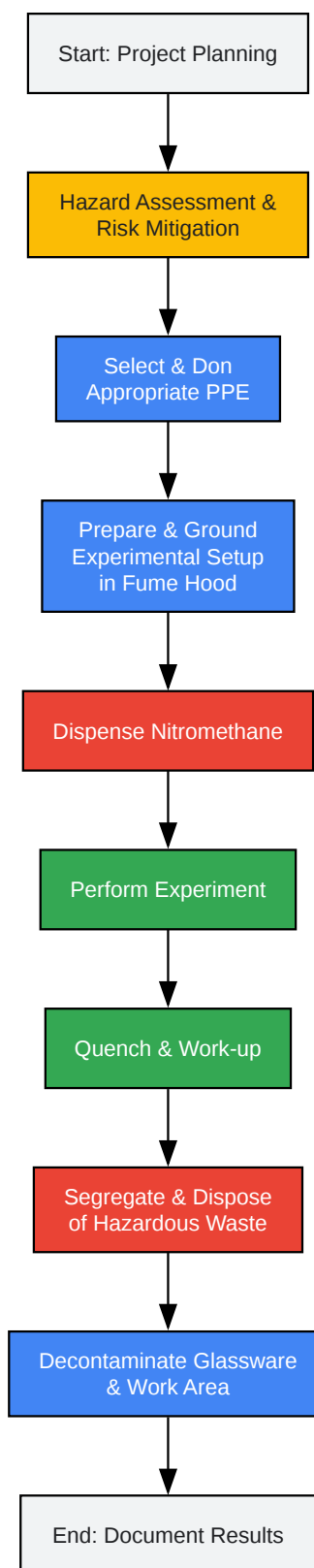
Methodology:

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a series of standard solutions of **nitromethane** of known concentrations in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare the unknown sample in the same solvent.
- Wavelength Selection: Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **nitromethane** by scanning a standard solution across the UV range.

- Calibration Curve: Measure the absorbance of each standard solution at the determined  $\lambda_{\text{max}}$ . Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Measure the absorbance of the unknown sample at the same  $\lambda_{\text{max}}$ .
- Concentration Determination: Use the calibration curve to determine the concentration of **nitromethane** in the unknown sample.

## Logical Workflow for Safe Handling and Experimentation

The following diagram illustrates a logical workflow for the safe handling and experimental use of **nitromethane**.



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Caption: Logical workflow for the safe handling and use of **nitromethane** in a research setting.

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